[4-(4-Propionylpiperazin-1-yl)phenyl]amine
CAS No.: 442549-70-4
Cat. No.: VC7889772
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
![[4-(4-Propionylpiperazin-1-yl)phenyl]amine - 442549-70-4](/images/structure/VC7889772.png)
Specification
CAS No. | 442549-70-4 |
---|---|
Molecular Formula | C13H19N3O |
Molecular Weight | 233.31 g/mol |
IUPAC Name | 1-[4-(4-aminophenyl)piperazin-1-yl]propan-1-one |
Standard InChI | InChI=1S/C13H19N3O/c1-2-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3 |
Standard InChI Key | HGKMBDIMUDDXFR-UHFFFAOYSA-N |
SMILES | CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)N |
Canonical SMILES | CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)N |
Introduction
Chemical Properties and Structural Analysis
Basic Properties
The compound’s molecular formula is C₁₃H₁₉N₃O, with a molecular weight of 233.31 g/mol . Key structural elements include:
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A piperazine ring (six-membered ring with two nitrogen atoms).
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A propionyl group (–COCH₂CH₃) attached to the piperazine nitrogen.
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A 4-aminophenyl group (–C₆H₄NH₂) linked to the piperazine ring.
Table 1: Key Chemical Properties
Table 2: Stock Solution Preparation
Compound (mg) | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |
---|---|---|---|
1 | 4.2862 | 0.8572 | 0.4286 |
5 | 21.4308 | 4.2862 | 2.1431 |
10 | 42.8615 | 8.5723 | 4.2862 |
Data adapted from solubility guidelines for similar piperazine derivatives .
Pharmacological and Biological Relevance
Structural Analogues and Applications
While no direct studies on [4-(4-Propionylpiperazin-1-yl)phenyl]amine exist, its structural analogues highlight potential biological activities:
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Tyrosinase Inhibition: Piperazine derivatives with fluorobenzyl or nitrophenyl groups show competitive inhibition of tyrosinase (e.g., compound 26 in ), suggesting melanogenesis modulation.
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Kinase Inhibition: Propionylpiperazine-containing compounds, such as Torin1, inhibit mTOR kinase activity, indicating anticancer potential .
Table 3: Biological Activity of Related Compounds
Compound | Target | Activity (IC₅₀) | Source |
---|---|---|---|
Torin1 (benzonaphthyridinone) | mTORC1 | 2 nM (cellular) | |
[4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | Tyrosinase (AbTYR) | 0.18 μM |
Hypothetical Mechanisms
The compound’s piperazine ring may facilitate hydrogen bonding with protein residues, while the propionyl group enhances lipophilicity for membrane permeability. The 4-aminophenyl moiety could contribute to π-π stacking interactions with aromatic residues in enzymes.
Research Applications
Drug Discovery
The compound serves as a building block for synthesizing kinase inhibitors or antimelanogenic agents. Its piperazine-propanone scaffold is amenable to functionalization for target-specific optimization .
Analytical Uses
It may act as a reference standard in HPLC or MS-based assays to quantify related compounds .
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